molecular formula C22H28N2O7S B12740366 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))- CAS No. 60947-82-2

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-

Cat. No.: B12740366
CAS No.: 60947-82-2
M. Wt: 464.5 g/mol
InChI Key: DIFAQMIHFZFVLQ-KTWXZFIHSA-N
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Description

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-, is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the bicyclic core: This step often involves cyclization reactions using appropriate precursors.

    Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for manufacturing specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example:

    Molecular targets: Such as enzymes or receptors.

    Pathways: Involving signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic structures with sulfur and nitrogen atoms, such as:

    Penicillins: Antibiotics with a similar bicyclic core.

    Cephalosporins: Another class of antibiotics with a related structure.

Uniqueness

This compound is unique due to its specific functional groups and the arrangement of atoms within its bicyclic core. This uniqueness may confer specific properties and applications that distinguish it from other similar compounds.

Properties

CAS No.

60947-82-2

Molecular Formula

C22H28N2O7S

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-carboxy-3-[4-(2-methylpropoxy)phenyl]propanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C22H28N2O7S/c1-11(2)10-31-13-7-5-12(6-8-13)14(20(27)28)9-15(25)23-16-18(26)24-17(21(29)30)22(3,4)32-19(16)24/h5-8,11,14,16-17,19H,9-10H2,1-4H3,(H,23,25)(H,27,28)(H,29,30)/t14?,16-,17+,19-/m1/s1

InChI Key

DIFAQMIHFZFVLQ-KTWXZFIHSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(CC(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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